molecular formula C17H13BrN4O B1684512 4-[(3-Bromophenyl)amino]-6-acrylamidoquinazoline CAS No. 194423-15-9

4-[(3-Bromophenyl)amino]-6-acrylamidoquinazoline

Cat. No. B1684512
M. Wt: 369.2 g/mol
InChI Key: HTUBKQUPEREOGA-UHFFFAOYSA-N
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Description

4-[(3-Bromophenyl)amino]-6-acrylamidoquinazoline (4-BAAQ) is a novel quinazoline-based compound that has recently been synthesized and studied for its potential applications in scientific research. 4-BAAQ has been found to have a unique mechanism of action and a range of biological activities, making it a promising candidate for use in various in vivo and in vitro studies.

Scientific research applications

Tyrosine Kinase Inhibitors and EGFR Inhibition

4-Anilinoquinazoline- and 4-anilinopyrido[3,2-d]pyrimidine-6-acrylamides, including compounds similar to 4-[(3-Bromophenyl)amino]-6-acrylamidoquinazoline, are potent inhibitors of EGFR. These compounds irreversibly inhibit EGFR by binding to the ATP site and alkylating cysteine 773, effectively blocking the phosphorylation process essential for cancer cell proliferation. They have demonstrated significant in vitro and in vivo antitumor activity against various cancer models, including A431 xenografts, with some compounds advancing to clinical evaluation due to their superior aqueous solubility, potency, and antitumor activity (Smaill et al., 2000; Smaill et al., 2001).

Molecular Docking and Anticancer Properties

Indole-aminoquinazolines, structurally related to 4-[(3-Bromophenyl)amino]-6-acrylamidoquinazoline, have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, including lung, colorectal, hepatocellular, breast, and cervical cancer cells. These compounds have shown significant and moderate activity, particularly against Caco-2 and C3A cell lines, indicating their potential as anticancer agents. Molecular docking studies suggest these compounds bind to the ATP region of EGFR, similar to erlotinib, highlighting their mechanism of action (Mphahlele et al., 2018).

Synthesis and Evaluation of Derivatives

The synthesis and biological evaluation of various quinazoline derivatives have provided insights into their potential pharmaceutical applications. For instance, the synthesis of 6-acrylamido-4-(2-[18F]fluoroanilino)quinazoline as a prospective irreversible EGFR binding probe demonstrates the feasibility of developing novel EGFR targeting agents for diagnostic and therapeutic purposes (Vasdev et al., 2004).

properties

IUPAC Name

N-[4-(3-bromoanilino)quinazolin-6-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN4O/c1-2-16(23)21-13-6-7-15-14(9-13)17(20-10-19-15)22-12-5-3-4-11(18)8-12/h2-10H,1H2,(H,21,23)(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTUBKQUPEREOGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80274444
Record name pd 168393
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Bromophenyl)amino]-6-acrylamidoquinazoline

CAS RN

194423-15-9
Record name PD 168393
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Record name PD-168393
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Record name PD-168393
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Synthesis routes and methods I

Procedure details

To a solution of 6-amino-4-[(3-bromophenyl)amino]-quinazoline (2.0 g, 6.35 mmol) in dry DMF (20 mL) under N2 was added acrylic acid (12.7 mmol, 0.87 mL). The resulting solution was cooled to 0° C. and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI.HCl) (7.62 mmol, 1.46 g) was added. The reaction was stirred at 0° C. for 15 minutes and then allowed to warm to room temperature and stirred for a further 2 hours, after which additional acrylic acid (0.30 mL) and EDCI.HCl (0.30 g) were added. After a further 2 hours, the reaction was complete by tlc, solvent was removed under reduced pressure, and the resulting residue diluted with saturated NaHCO3 and repeatedly extracted with EtOAc. The combined organic extracts were washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. Column chromatography on grade III alumina eluting with EtOAc/MeOH (95:5) followed by recrystallization from EtOAc/hexane gave a spongy white solid, which upon several hours under high vacuum gave N-[4-[(3-bromophenyl)amino]quinazolin-6-yl]acrylamide (1.06 g, 45%) as a cream powder, mp 258-261° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.87 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.46 g
Type
reactant
Reaction Step Two
Quantity
0.3 mL
Type
reactant
Reaction Step Three
Quantity
0.3 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 6-amino-4-[(3-bromophenyl)amino]-quinazoline (2.0 g, 6.35 mmol) in dry DMF (20 mL) under N2 was added acrylic acid (12.7 mmol, 0.87 mL). The resulting solution was cooled to 0° C. and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI·HCl) (7.62 mmol, 1.46 g) was added. The reaction was stirred at 0° C. for 15 minutes and then allowed to warm to room temperature and stirred for a further 2 hours, after which additional acrylic acid (0.30 mL) and EDCI·HCL (0.30 g) were added. After a further 2 hours, the reaction was complete by tlc, solvent was removed under reduced pressure, and the resulting residue diluted with saturated NaHCO3 and repeatedly extracted with EtOAc. The combined organic extracts were washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. Column chromatography on grade III alumina eluting with EtOAc/MeOH (95:5) followed by recrystallization from EtOAc/hexane gave a spongy white solid, which upon several hours under high vacuum gave N-[4-[(3-bromophenyl)amino]quinazolin-6-yl]acrylamide (1.06 g, 45%) as a cream powder, mp 258-261° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.87 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.46 g
Type
reactant
Reaction Step Two
Quantity
0.3 mL
Type
reactant
Reaction Step Three
[Compound]
Name
EDCI·HCL
Quantity
0.3 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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